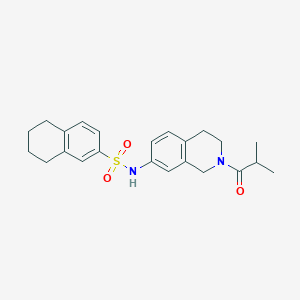

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

This compound features a tetrahydroisoquinoline core acylated at the 2-position with an isobutyryl group and linked via a sulfonamide bridge to a 5,6,7,8-tetrahydronaphthalene moiety.

属性

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-12-11-18-7-9-21(13-20(18)15-25)24-29(27,28)22-10-8-17-5-3-4-6-19(17)14-22/h7-10,13-14,16,24H,3-6,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCPUHKTFZRPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Isobutyryl Group Introduction: The next step involves the acylation of the tetrahydroisoquinoline with isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.

Sulfonamide Formation: The final step is the sulfonation of the naphthalene ring, followed by the coupling of the sulfonyl chloride intermediate with the isoquinoline derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfonic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学研究应用

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

The compound is compared below with two structurally related analogues from the literature. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.

Structural and Physicochemical Comparison

*Estimated based on substituent contributions; †Predicted from structural analogy.

Key Observations:

- Core Structure: The target and compounds share a tetrahydroisoquinoline core, while uses a tetrahydroquinoline isomer, which may alter binding interactions due to ring nitrogen positioning.

- The tetrahydronaphthalene moiety (target and ) provides a hydrophobic scaffold, whereas ’s fluorophenyl-cyclopropylethyl group introduces steric bulk and electronegativity.

- logP : The target’s predicted lower logP (~4.5) compared to (~5.2) and 3 (5.07) suggests improved solubility, though experimental validation is required.

生物活性

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core linked to a tetrahydronaphthalene sulfonamide moiety. The presence of the isobutyryl group enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 955596-12-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an enzyme inhibitor or receptor modulator , influencing pathways related to inflammation, cancer progression, and neurological disorders. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, while the tetrahydroisoquinoline structure has been associated with neuroprotective effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfonamide moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Neuroprotective Effects

The tetrahydroisoquinoline framework is linked to neuroprotective properties. Studies have shown that derivatives of this structure can protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and modulate immune responses, which are crucial in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity : Compounds structurally similar to this compound have demonstrated significant antibacterial effects against various pathogens. The mechanism involves inhibition of bacterial folate synthesis pathways .

- Neuroprotection : A study on tetrahydroisoquinoline derivatives reported their ability to reduce neuronal cell death induced by glutamate toxicity in vitro. This suggests a protective role against excitotoxicity .

- Anticancer Effects : Research involving similar sulfonamide compounds indicated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction .

常见问题

Basic: What are the critical steps and considerations for synthesizing this compound with high purity?

Answer:

The synthesis involves:

- Coupling Reactions : Reacting the tetrahydroisoquinoline core (e.g., 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine) with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under anhydrous conditions. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) ensures >95% purity. Solid-phase extraction may precede HPLC to remove unreacted sulfonyl chloride .

- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for sulfonamide coupling due to their inertness and solubility properties .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:

- Substituent Variation : Systematically modify the isobutyryl group (e.g., replace with thiophene-2-carbonyl or furan-2-carbonyl) and the sulfonamide’s tetrahydronaphthalene moiety to assess impacts on target binding and solubility .

- Biological Assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase) using fluorescence polarization or calorimetry to quantify inhibition constants (Ki) .

- Computational Modeling : Perform molecular docking with AutoDock Vina to predict binding modes and guide rational design .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) verify the sulfonamide linkage (δ ~3.1 ppm for NH-SO₂) and isobutyryl carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of isobutyryl group).

- X-ray Crystallography : Single-crystal analysis resolves the tetrahydroisoquinoline ring’s chair conformation and sulfonamide bond geometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:

- Contextualize Assay Conditions : Compare IC50 values across studies using standardized protocols (e.g., pH, temperature, and co-solvents). For example, conflicting enzyme inhibition data may arise from variations in buffer ionic strength .

- Evaluate Off-Target Effects : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Validate In Vivo Relevance : Reconcile in vitro results with pharmacokinetic data (e.g., plasma protein binding or metabolic stability in liver microsomes) .

Basic: What in vitro models are suitable for preliminary assessment of this compound’s biological activity?

Answer:

- Enzyme Inhibition Assays : Test against human carbonic anhydrase IX (CA IX) using a stopped-flow CO2 hydration assay .

- Cell-Based Models : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays, with EC50 calculations for dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., σ receptor binding using [³H]-DTG) quantify affinity .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability and key residue interactions (e.g., hydrogen bonds with His64 in CA IX) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes in sulfonamide-enzyme complexes .

- QSAR Modeling : Use Gaussian or MOE to correlate substituent electronegativity with logP and bioactivity .

Basic: How can reaction conditions be optimized for the sulfonamide coupling step?

Answer:

- Catalyst Screening : Test bases (e.g., TEA vs. DMAP) to maximize coupling efficiency. TEA in DCM typically achieves >80% yield .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Workup Protocol : Quench with ice-cold water, extract with ethyl acetate, and dry over Na2SO4 before purification .

Advanced: How can researchers assess the compound’s metabolic stability using in vitro models?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

- Cytochrome P450 Inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Metabolite Identification : Use high-resolution LC-MSⁿ to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。